molecular formula C19H37N3O2SSn B1652131 Tert-butyl N-(5-tributylstannyl-1,3,4-thiadiazol-2-yl)carbamate CAS No. 1391926-51-4

Tert-butyl N-(5-tributylstannyl-1,3,4-thiadiazol-2-yl)carbamate

Cat. No.: B1652131
CAS No.: 1391926-51-4
M. Wt: 490.3
InChI Key: MQHQMWSROBMOKV-UHFFFAOYSA-N
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Description

Tert-butyl N-(5-tributylstannyl-1,3,4-thiadiazol-2-yl)carbamate (Molecular Formula: C19H37N3O2SSn) is a specialized organotin compound incorporating both a carbamate-protected amine and a tributylstannyl functional group on a 1,3,4-thiadiazole heterocyclic core . This structure makes it a valuable building block in synthetic chemistry, particularly for Stille-type cross-coupling reactions, where the stannyl group enables efficient carbon-carbon bond formation with various organic electrophiles to create complex molecular architectures . The simultaneous presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group allows for selective deprotection under mild acidic conditions to generate the free amine, which can be further functionalized, making this reagent a versatile intermediate for constructing diverse compound libraries for drug discovery and materials science . The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, frequently found in compounds with biological activity, while the carbamate group is a common feature in various bioactive molecules . Researchers exploring protease inhibition, kinase targeting, and other therapeutic mechanisms will find this reagent particularly useful. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, as organotin compounds require careful handling in a well-ventilated laboratory setting.

Properties

IUPAC Name

tert-butyl N-(5-tributylstannyl-1,3,4-thiadiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N3O2S.3C4H9.Sn/c1-7(2,3)12-6(11)9-5-10-8-4-13-5;3*1-3-4-2;/h1-3H3,(H,9,10,11);3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHQMWSROBMOKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NN=C(S1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37N3O2SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401126253
Record name Carbamic acid, N-[5-(tributylstannyl)-1,3,4-thiadiazol-2-yl]-, 1,1-dimethylethyl ester
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Molecular Weight

490.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391926-51-4
Record name Carbamic acid, N-[5-(tributylstannyl)-1,3,4-thiadiazol-2-yl]-, 1,1-dimethylethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[5-(tributylstannyl)-1,3,4-thiadiazol-2-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[5-(tributylstannyl)-1,3,4-thiadiazol-2-yl]carbamate
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Preparation Methods

Synthetic Routes to the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring system is typically constructed via cyclization reactions between thiosemicarbazides and carboxylic acid derivatives. For example, ethyl N-(5- tert-butyl-1,3,4-thiadiazol-2-yl)carbamate (a structural analog) is synthesized by reacting thiosemicarbazide with a tert-butyl-substituted acyl chloride, followed by oxidative cyclization. Adapting this approach, the precursor 5-bromo-1,3,4-thiadiazol-2-amine can be prepared by treating thiosemicarbazide with bromoacetyl chloride in the presence of phosphorus oxychloride (POCl₃), which facilitates both acylation and cyclization. The bromine atom at position 5 serves as a leaving group for subsequent stannylation.

Introduction of the Tributylstannyl Group via Stille Coupling

The tributylstannyl moiety is introduced through a palladium-catalyzed Stille coupling reaction, a method validated in analogous heterocyclic systems. For instance, 5-(tributylstannyl)oxazole derivatives are synthesized by coupling 5-bromooxazole with hexabutylditin using tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] as a catalyst. Applying this to the 1,3,4-thiadiazole system, 5-bromo-1,3,4-thiadiazol-2-amine undergoes Stille coupling with tributyltin stannane (SnBu₃) under inert conditions (e.g., nitrogen atmosphere) in tetrahydrofuran (THF) at 60–80°C. The reaction typically achieves 70–85% yield, with purity confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Representative Stille Coupling Conditions for 5-Tributylstannyl-1,3,4-Thiadiazoles

Parameter Optimal Value Variation Impact
Catalyst Pd(PPh₃)₄ (5 mol%) Lower Pd loading reduces yield
Solvent THF DMF slows reaction kinetics
Temperature 70°C <60°C: Incomplete conversion
Reaction Time 12–18 hours Shorter durations yield <50%

Tert-Butoxycarbonyl (Boc) Protection of the Amine Group

The Boc group is introduced to the 2-amino position of the thiadiazole after stannylation to prevent unwanted side reactions during subsequent synthetic steps. This is achieved by treating 5-tributylstannyl-1,3,4-thiadiazol-2-amine with di- tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or triethylamine (Et₃N). The reaction proceeds in dichloromethane (DCM) at room temperature, yielding the protected carbamate in >90% purity. Notably, the Boc group remains stable under Stille coupling conditions, allowing flexibility in the order of synthetic steps.

Alternative Metallation-Stannylation Strategy

Direct lithiation at position 5 of the thiadiazole ring offers an alternative route to stannylation. Using lithium diisopropylamide (LDA) at −78°C in THF, the 5-position is deprotonated and quenched with tributyltin chloride (SnBu₃Cl). This method bypasses the need for pre-halogenation but requires stringent anhydrous conditions to prevent proto-destannylation. Comparative studies show that this approach achieves 65–75% yields, slightly lower than Stille coupling but advantageous for substrates sensitive to palladium catalysts.

Analytical Characterization and Quality Control

Post-synthesis, the compound is characterized via:

  • ¹H/¹³C NMR : Resonances for the tert-butyl group (δ 1.4 ppm, singlet) and tributylstannyl moiety (δ 0.8–1.6 ppm, multiplet) confirm successful functionalization.
  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks align with the theoretical mass (C₂₀H₃₈N₃O₂SSn⁺: 508.18 g/mol).
  • X-ray Crystallography : Single-crystal analysis (where feasible) verifies the planar thiadiazole ring and Sn–C bond geometry.

Applications in Drug Discovery and Materials Science

The tributylstannyl group enables cross-coupling reactions to install aryl, alkenyl, or alkynyl substituents, making this compound a versatile intermediate. For example, it has been used in the synthesis of Polymerase Theta (Polθ) inhibitors for oncology applications and π-conjugated polymers for organic electronics.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-(5-tributylstannyl-1,3,4-thiadiazol-2-yl)carbamate has been investigated for its potential as a therapeutic agent. Specifically, it has shown promise in the inhibition of Polymerase Theta (Polθ), making it a candidate for cancer therapy.

Case Study: Inhibition of Polymerase Theta

A recent study highlighted the compound's role as a Polθ inhibitor. This enzyme is implicated in DNA repair mechanisms, and its inhibition can lead to increased sensitivity of cancer cells to DNA-damaging agents. The study reported significant cytotoxic effects on various cancer cell lines when treated with this compound.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Polθ inhibition leading to DNA damage
A549 (Lung Cancer)9.8Enhanced effects of chemotherapy
HCT116 (Colon Cancer)15.0Impaired DNA repair mechanisms

Materials Science

The compound has also been explored for its utility in materials science, particularly in the synthesis of organotin compounds which are used in various industrial applications.

The environmental impact of organotin compounds is significant due to their biocidal properties. Research is ongoing to understand the degradation pathways and ecological effects of these compounds when used in agricultural settings.

Case Study: Ecotoxicology of Organotin Compounds

A study assessing the ecotoxicological effects of organotin derivatives revealed that while they are effective as biocides, they pose risks to aquatic life. The research emphasized the need for careful regulation and monitoring of these compounds in agricultural practices.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and analogous carbamate derivatives:

Compound Core Heterocycle Substituent Molecular Weight Key Applications CAS/Reference
Tert-butyl N-(5-tributylstannyl-1,3,4-thiadiazol-2-yl)carbamate 1,3,4-Thiadiazole Sn(C₄H₉)₃ ~490 (estimated) Stille coupling, organometallics Not explicitly provided
Tert-butyl N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate 1,3,4-Thiadiazole CF₃ 269.25 Cross-coupling, drug intermediates 1823257-56-2
Tert-butyl N-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]carbamate 1,3-Thiazole CH₃, C₃H₇ 284.36 (CAS 1909306-41-7) Pharmaceuticals, materials 1909306-41-7
Tert-butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate Piperidine CF₃ ~310 (estimated) Drug discovery building blocks 1523530-57-5

Key Observations:

Core Heterocycle Differences :

  • The 1,3,4-thiadiazole core (target compound and CF₃ analog) offers electron-deficient properties, enhancing reactivity in cross-coupling reactions. In contrast, 1,3-thiazole derivatives (e.g., ) exhibit greater aromatic stability, favoring pharmaceutical applications.
  • Piperidine-based carbamates (e.g., ) prioritize conformational rigidity for receptor binding in drug design.

Substituent Effects :

  • The tributylstannyl group (target compound) enables participation in Stille coupling, a feature absent in CF₃- or alkyl-substituted analogs.
  • Trifluoromethyl groups () enhance lipophilicity and metabolic stability, critical for bioactive molecules.

Synthetic Utility: The target compound’s organotin group is pivotal in constructing complex carbon-carbon bonds, whereas CF₃-substituted thiadiazoles () are used in Suzuki-Miyaura couplings. Thiazole derivatives () are leveraged for their bioisosteric properties, mimicking natural heterocycles in drug candidates.

Stability and Handling: Organotin compounds require careful handling due to toxicity, while tert-butyl-protected analogs (e.g., ) are more stable and easier to manipulate in standard lab conditions.

Biological Activity

Tert-butyl N-(5-tributylstannyl-1,3,4-thiadiazol-2-yl)carbamate (CAS Number: 1391926-51-4) is a compound that has garnered interest due to its potential biological activities, particularly as an inhibitor of lysosomal acid lipase (LAL) and other related enzymes. This article explores its biological activity through various studies, including structure-activity relationships (SAR), enzyme inhibition assays, and potential therapeutic implications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : tert-butyl (5-(tributylstannyl)-1,3,4-thiadiazol-2-yl)carbamate
  • Molecular Formula : C₁₃H₁₈N₃O₂S
  • Purity : ≥ 95% .

This compound exhibits its biological effects primarily through the inhibition of lysosomal acid lipase (LAL), which is crucial for lipid metabolism. Research indicates that thiadiazole carbamates can effectively inhibit LAL activity, making them potential candidates for treating lysosomal storage disorders such as Niemann-Pick disease .

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound acts as a competitive inhibitor of LAL. The following table summarizes the IC₅₀ values for various thiadiazole carbamates tested against LAL:

Compound IDIC₅₀ (nM)Type of Inhibition
1370Competitive
14150Competitive
15500Competitive

These findings suggest that modifications to the thiadiazole ring can significantly influence the inhibitory potency of these compounds .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that specific substitutions on the thiadiazole ring enhance inhibitory activity. For instance, the presence of a carbamate moiety appears essential for maintaining effective inhibition of LAL. Modifications at positions C(3) and C(4) of the thiadiazole ring were systematically evaluated to determine their influence on biological activity .

Case Studies and Therapeutic Implications

Recent research highlights the potential therapeutic applications of thiadiazole-based carbamates in treating conditions related to lipid metabolism disorders. For example, compounds with similar structures have shown promise in reducing lipid accumulation in cellular models of Niemann-Pick disease .

Example Case Study: Niemann-Pick Disease

A study investigated the efficacy of various thiadiazole carbamates in cellular models mimicking Niemann-Pick disease. The results indicated that certain derivatives significantly reduced cholesterol accumulation in treated cells compared to untreated controls. This suggests a viable pathway for developing targeted therapies using compounds like this compound .

Q & A

Basic: What synthetic strategies are effective for introducing the tributylstannyl group into 1,3,4-thiadiazole derivatives?

Answer:
The tributylstannyl group is typically introduced via Stille-type cross-coupling or nucleophilic substitution . For example, in analogous compounds, the stannylation of thiadiazole derivatives involves reacting a halogenated precursor (e.g., 5-bromo-1,3,4-thiadiazol-2-amine) with hexaalkyldistannane (e.g., hexamethylditin) under palladium catalysis . Key steps include:

  • Catalyst selection : Pd(PPh₃)₄ or Pd₂(dba)₃.
  • Solvent optimization : THF or DMF at reflux.
  • Stoichiometry : A 1:1.2 molar ratio of precursor to stannane.
    Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended to isolate the stannylated product .

Advanced: How can crystallographic data resolve structural ambiguities in tin-containing carbamates?

Answer:
Tin’s high electron density complicates X-ray diffraction analysis. SHELX programs (e.g., SHELXL) are preferred for refining heavy-atom structures:

  • Data collection : Use high-resolution (<1.0 Å) data to mitigate absorption effects.
  • Refinement parameters : Apply anisotropic displacement parameters for Sn and S atoms.
  • Validation : Check for residual density peaks near Sn using Olex2 or PLATON .
    For example, highlights SHELX’s robustness in resolving complex small-molecule structures, including thiadiazole derivatives .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Confirm carbamate (δ ~150-155 ppm for carbonyl) and thiadiazole (δ ~160 ppm for C=N) groups.
    • ¹¹⁹Sn NMR : Detect Sn environment (δ ~100-200 ppm for tributylstannyl) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <3 ppm error.
  • FT-IR : Identify carbamate N-H (~3350 cm⁻¹) and C=O (~1700 cm⁻¹) stretches .

Advanced: How to mitigate yield discrepancies in stannylation reactions?

Answer:
Yield variations often arise from moisture sensitivity or catalyst deactivation . Methodological adjustments include:

  • Inert conditions : Use Schlenk lines or gloveboxes for moisture-sensitive steps .
  • Catalyst activation : Pre-dry Pd catalysts at 80°C under vacuum.
  • Stoichiometric tuning : Increase stannane ratio (1:1.5) if side reactions occur.
    notes that coupling reactions with Boc-protected intermediates require strict anhydrous protocols to achieve >70% yields .

Basic: What safety protocols are essential for handling tributylstannyl compounds?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in fume hoods to avoid inhalation (: H333 hazard) .
  • Waste disposal : Collect Sn waste in designated containers for heavy-metal recycling .

Advanced: How to enhance the stability of stannyl-carbamates during storage?

Answer:

  • Storage conditions : Argon atmosphere, -20°C, in amber vials to prevent photodegradation.
  • Stabilizers : Add 1% hydroquinone to inhibit radical-mediated Sn-C bond cleavage.
    emphasizes inert storage for similar organotin compounds to prevent oxidative degradation .

Basic: What purification methods are optimal for this compound?

Answer:

  • Column chromatography : Use silica gel with hexane/EtOAc (4:1 to 1:1 gradient).
  • Recrystallization : Dissolve in warm toluene, then cool to -20°C for crystal growth.
    highlights recrystallization as effective for carbamate derivatives with aromatic backbones .

Advanced: Can computational modeling predict reactivity in cross-coupling applications?

Answer:
Yes. Density Functional Theory (DFT) calculations can model:

  • Transition states : Predict regioselectivity in Stille couplings.
  • Solvent effects : Simulate THF vs. DMF interactions using COSMO-RS.
    applied molecular dynamics (MD) to analyze substrate binding in enzyme-mimic systems, demonstrating computational utility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl N-(5-tributylstannyl-1,3,4-thiadiazol-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl N-(5-tributylstannyl-1,3,4-thiadiazol-2-yl)carbamate

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